molecular formula C14H14N4O4S2 B4564171 4-({[(2-methyl-5-nitrophenyl)amino]carbonothioyl}amino)benzenesulfonamide

4-({[(2-methyl-5-nitrophenyl)amino]carbonothioyl}amino)benzenesulfonamide

Cat. No.: B4564171
M. Wt: 366.4 g/mol
InChI Key: GJXFUWCZEULFFI-UHFFFAOYSA-N
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Description

4-({[(2-methyl-5-nitrophenyl)amino]carbonothioyl}amino)benzenesulfonamide is a useful research compound. Its molecular formula is C14H14N4O4S2 and its molecular weight is 366.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.04564729 g/mol and the complexity rating of the compound is 564. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Carbonic Anhydrase Inhibition and Antimetastatic Activity

A series of ureido-substituted benzenesulfonamides have been synthesized, demonstrating potent inhibition of various human carbonic anhydrases (hCAs), particularly hCAs IX and XII, which are tumor-associated enzymes. This inhibition suggests potential antimetastatic activities against aggressive breast cancer metastasis, indicating a promising avenue for developing new antimetastatic drugs (Pacchiano et al., 2011).

Water Soluble Sulfonamides for Intraocular Pressure Lowering

Another study focuses on the synthesis of water-soluble sulfonamides incorporating a 4-sulfamoylphenylmethylthiourea scaffold, which showed potent inhibitory activity against carbonic anhydrase isozymes I, II, and IV. These inhibitors exhibited significant water solubility and demonstrated effective intraocular pressure (IOP) lowering when administered topically, suggesting applications in treating conditions like glaucoma (Casini et al., 2002).

Synthesis and Characterization of Novel Sulfonamide Derivatives

Research on the synthesis, characterization, and application of novel sulfonamide derivatives for various biochemical applications has been explored. For instance, compounds incorporating aromatic sulfonamide fragments have been synthesized and investigated for their antimicrobial activity, providing insights into their potential as antimicrobial agents (Demircioğlu et al., 2018).

Photochemical and Photophysical Applications

Studies on the photochemical decomposition of sulfamethoxazole (a related sulfonamide) have identified photoproducts and proposed pathways for their formation, contributing to our understanding of the environmental fate of these compounds (Zhou & Moore, 1994). Additionally, new zinc phthalocyanines substituted with benzenesulfonamide derivative groups have been synthesized and characterized for their singlet oxygen quantum yield, showing potential for applications in photodynamic therapy for cancer treatment (Pişkin et al., 2020).

Properties

IUPAC Name

1-(2-methyl-5-nitrophenyl)-3-(4-sulfamoylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O4S2/c1-9-2-5-11(18(19)20)8-13(9)17-14(23)16-10-3-6-12(7-4-10)24(15,21)22/h2-8H,1H3,(H2,15,21,22)(H2,16,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJXFUWCZEULFFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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